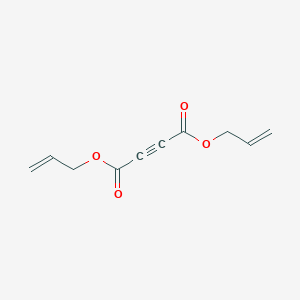
Bis(prop-2-enyl) but-2-ynedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(prop-2-enyl) but-2-ynedioate, also known as divinyl adipate, is a chemical compound that is commonly used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and is commonly used as a crosslinking agent in polymerization reactions.
Wirkmechanismus
The mechanism of action of bis(prop-2-enyl) but-2-ynedioate is related to its ability to crosslink polymer chains. The chemical compound contains two vinyl groups that can react with polymer chains to form covalent bonds. This crosslinking reaction results in the formation of a three-dimensional network of polymer chains, which improves the mechanical properties and stability of the material.
Biochemische Und Physiologische Effekte
Bis(prop-2-enyl) but-2-ynedioate has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-hazardous to human health and the environment. However, it is important to handle the chemical compound with care, as it can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(prop-2-enyl) but-2-ynedioate has several advantages for lab experiments. It is a versatile crosslinking agent that can be used in the synthesis of various polymers and materials. It is also easy to handle and store, making it a convenient choice for researchers. However, there are some limitations to its use. The crosslinking reaction can be slow and may require the use of a catalyst or elevated temperatures to proceed. Additionally, the reaction may not be suitable for certain types of polymers or materials.
Zukünftige Richtungen
There are several future directions for the use of bis(prop-2-enyl) but-2-ynedioate in scientific research. One potential application is in the development of new biomaterials for medical applications. The chemical compound could be used to improve the mechanical properties and stability of biodegradable polymers, making them more suitable for use in medical implants and devices. Additionally, bis(prop-2-enyl) but-2-ynedioate could be used in the development of new adhesives and coatings for use in the aerospace and automotive industries. Further research is needed to explore these potential applications and to optimize the synthesis and use of bis(prop-2-enyl) but-2-ynedioate in various scientific fields.
Conclusion:
Bis(prop-2-enyl) but-2-ynedioate is a versatile crosslinking agent that has been widely used in scientific research for its unique properties. It is easy to synthesize and handle, making it a convenient choice for researchers. Its ability to improve the mechanical properties and stability of polymers and materials has led to its use in a variety of applications, including the production of adhesives, coatings, and biomaterials. Further research is needed to explore the potential applications of bis(prop-2-enyl) but-2-ynedioate and to optimize its use in various scientific fields.
Synthesemethoden
Bis(prop-2-enyl) but-2-ynedioate can be synthesized through the reaction of adipic acid with Bis(prop-2-enyl) but-2-ynedioate ether and sulfuric acid. The reaction proceeds through an esterification reaction, resulting in the formation of the desired compound. This synthesis method has been widely used in scientific research and has been proven to be effective in producing high-quality bis(prop-2-enyl) but-2-ynedioate.
Wissenschaftliche Forschungsanwendungen
Bis(prop-2-enyl) but-2-ynedioate is commonly used in scientific research for its unique properties as a crosslinking agent. It has been used in the synthesis of various polymers, including polyurethanes, polyesters, and polyamides. It has also been used in the production of adhesives, coatings, and elastomers. The chemical compound has been found to improve the mechanical properties and stability of these materials, making them more durable and resistant to wear and tear.
Eigenschaften
CAS-Nummer |
14447-07-5 |
|---|---|
Produktname |
Bis(prop-2-enyl) but-2-ynedioate |
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
bis(prop-2-enyl) but-2-ynedioate |
InChI |
InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,7-8H2 |
InChI-Schlüssel |
UZKKDEAYCFAVIV-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C#CC(=O)OCC=C |
Kanonische SMILES |
C=CCOC(=O)C#CC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




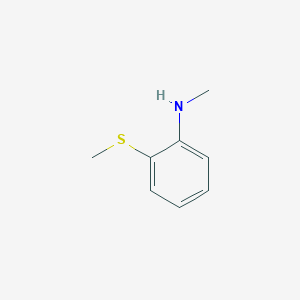
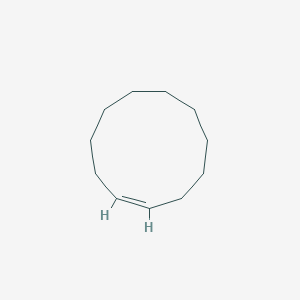
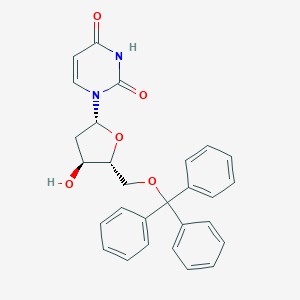
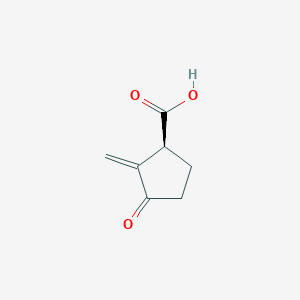
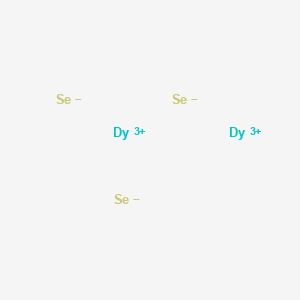
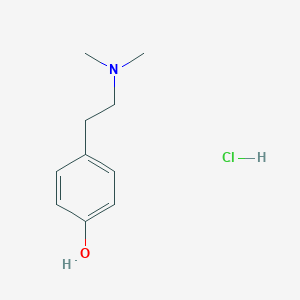
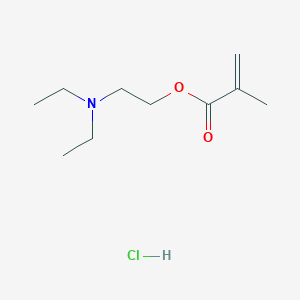
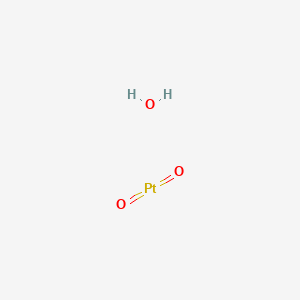
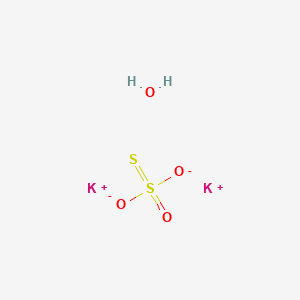
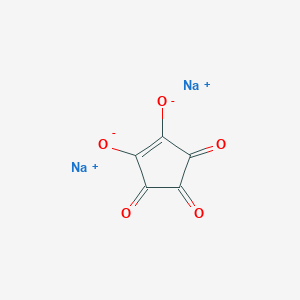
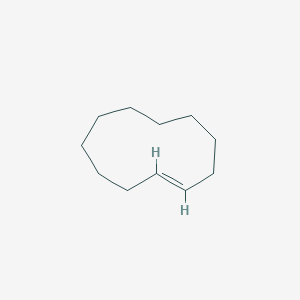
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)
